An In-Depth Technical Guide to 2-Methoxy-4-methylaniline: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-Methoxy-4-methylaniline: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4-methylaniline, also known by its synonyms 4-Methyl-o-anisidine and 2-methoxy-p-toluidine, is a substituted aniline that serves as a crucial building block in organic synthesis. Its unique structural arrangement, featuring a methoxy and a methyl group on the aniline ring, imparts specific electronic and steric properties that make it a valuable precursor in the development of complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of 2-Methoxy-4-methylaniline, with a focus on its utility in drug discovery and development.
Core Physical and Chemical Properties
A thorough understanding of the physicochemical properties of 2-Methoxy-4-methylaniline is fundamental to its application in research and development. These properties dictate its behavior in chemical reactions, its solubility, and its handling requirements.
| Property | Value | Reference |
| CAS Number | 39538-68-6 | [1] |
| Molecular Formula | C₈H₁₁NO | [1][2] |
| Molecular Weight | 137.18 g/mol | [1] |
| Appearance | Solid | [3] |
| Melting Point | 31-33 °C | [3] |
| Boiling Point | 109 °C @ 11 Torr | [4] |
| Density | 1.043 g/mL at 25 °C | [3] |
| Flash Point | 104 °C (219.2 °F) | [3] |
| Solubility | Information not widely available, but likely soluble in organic solvents. | |
| InChI Key | CJJLEUQMMMLOFI-UHFFFAOYSA-N | [3] |
| SMILES | COc1cc(C)ccc1N | [3] |
Spectroscopic Profile
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl group protons, with chemical shifts and coupling patterns characteristic of the substitution pattern.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
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IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.
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MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can aid in structural elucidation.[5]
Synthesis and Purification
The synthesis of 2-Methoxy-4-methylaniline typically involves the reduction of a nitro-substituted precursor. A common and effective method is the catalytic hydrogenation of 4-methyl-2-nitroanisole.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol outlines a standard laboratory procedure for the synthesis of 2-Methoxy-4-methylaniline. The causality behind each step is explained to ensure a self-validating and reproducible process.
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of 2-Methoxy-4-methylaniline.
Step-by-Step Methodology:
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Reaction Setup: In a suitable reaction vessel, dissolve 4-methyl-2-nitroanisole in methanol. The choice of methanol as a solvent is due to its ability to dissolve the starting material and its compatibility with the catalyst and hydrogenation conditions.
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Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution. Pd/C is a highly effective and commonly used catalyst for the reduction of nitro groups to amines due to its high activity and selectivity.
-
Hydrogenation: Purge the reaction vessel with an inert gas, such as nitrogen, to remove oxygen, which can deactivate the catalyst and pose a safety hazard with hydrogen. Introduce hydrogen gas into the reaction mixture, typically via a balloon or a controlled flow system.
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Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed. Vigorous stirring ensures efficient contact between the reactants, catalyst, and hydrogen gas.
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Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst. The celite pad prevents the fine catalyst particles from passing through.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Methoxy-4-methylaniline.
Purification Protocols
Purification of the crude product is essential to obtain a high-purity compound suitable for further applications. The choice of purification method depends on the nature of the impurities.
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Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method for removing impurities.
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Column Chromatography: For liquid or solid products with impurities of similar polarity, silica gel column chromatography is a standard and effective purification technique. A solvent system of hexane and ethyl acetate is often a good starting point for the elution of anilines.
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of 2-Methoxy-4-methylaniline is primarily dictated by the nucleophilic amino group and the electron-rich aromatic ring. The methoxy and methyl substituents influence the regioselectivity of electrophilic aromatic substitution reactions.
Key Reactions:
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N-Alkylation and N-Acylation: The primary amine readily undergoes alkylation and acylation reactions to form secondary and tertiary amines, and amides, respectively.
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Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for the synthesis of a wide range of functional groups.
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Electrophilic Aromatic Substitution: The electron-donating methoxy and methyl groups activate the aromatic ring towards electrophilic substitution.
Role in Drug Development
2-Methoxy-4-methylaniline is a valuable building block in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors.[6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.
Diagram of the Role in Kinase Inhibitor Synthesis:
Caption: Role of 2-Methoxy-4-methylaniline in kinase inhibitor synthesis.
The aniline nitrogen of 2-Methoxy-4-methylaniline acts as a nucleophile in reactions with electrophilic heterocyclic scaffolds, such as 4-chloroquinazolines. This nucleophilic aromatic substitution (SNAr) reaction is a cornerstone in the synthesis of the 4-anilinoquinazoline core, a privileged scaffold in medicinal chemistry known for its ability to bind to the ATP-binding site of various kinases.[6] The specific substitution pattern on the aniline ring, provided by 2-Methoxy-4-methylaniline, is crucial for achieving high potency and selectivity for target kinases.
Safety and Handling
As with all chemicals, proper safety precautions must be observed when handling 2-Methoxy-4-methylaniline. It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[3]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.
Conclusion
2-Methoxy-4-methylaniline is a versatile and valuable chemical intermediate with significant applications in organic synthesis, particularly in the field of drug discovery. Its unique structural features make it a key building block for the construction of complex bioactive molecules, most notably kinase inhibitors. A thorough understanding of its physical and chemical properties, coupled with robust synthetic and purification protocols, is essential for its effective utilization in research and development. This guide provides a foundational understanding for scientists and researchers working with this important compound.
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